3-[[[2-(2-Fluoroethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride
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Overview
Description
3-[[[2-(2-Fluoroethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenol group, a pyrazole ring, and a fluoroethyl substituent, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[[2-(2-Fluoroethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions. The fluoroethyl group is then introduced via nucleophilic substitution using a suitable fluoroethylating agent. The final step involves the coupling of the pyrazole derivative with a phenol derivative through a Mannich reaction, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[[[2-(2-Fluoroethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: N
Properties
Molecular Formula |
C13H17ClFN3O |
---|---|
Molecular Weight |
285.74 g/mol |
IUPAC Name |
3-[[[2-(2-fluoroethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C13H16FN3O.ClH/c14-5-7-17-12(4-6-16-17)10-15-9-11-2-1-3-13(18)8-11;/h1-4,6,8,15,18H,5,7,9-10H2;1H |
InChI Key |
KHPLXNVEMZCYQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CNCC2=CC=NN2CCF.Cl |
Origin of Product |
United States |
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